molecular formula C16H17N5O2S B6504523 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1396807-48-9

1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6504523
CAS No.: 1396807-48-9
M. Wt: 343.4 g/mol
InChI Key: RNUNAEQDLUDZKY-UHFFFAOYSA-N
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Description

1-{4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups and heterocyclic rings. It is synthesized for its potential applications in various fields, including medicinal chemistry and materials science. The fusion of furan, thiadiazole, piperidine, and pyrazole moieties in its structure makes it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one, researchers typically start with the preparation of the individual heterocyclic components:

  • Furan-2-yl precursor: : The furan ring is often synthesized via the Paal-Knorr synthesis or from commercially available furan derivatives.

  • 1,3,4-Thiadiazole ring: : This is usually prepared by cyclization reactions involving thiosemicarbazides and acid anhydrides or similar reagents.

  • Piperidine ring: : Generally synthesized through classic organic reactions such as the hydrogenation of pyridine.

  • 1H-Pyrazole ring: : Prepared using the condensation of hydrazines with β-diketones or 1,3-dicarbonyl compounds.

These components are then linked through appropriate coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling, to form the final compound. Reaction conditions often include controlled temperatures, inert atmospheres (like nitrogen or argon), and specific solvents (e.g., DMF, THF).

Industrial Production Methods

For large-scale production, the synthesis is optimized to maximize yield and minimize cost. This involves scaling up the reaction processes, ensuring the availability of high-purity starting materials, and maintaining stringent control over reaction parameters to ensure consistency and safety. Continuous flow chemistry techniques can be employed to enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-{4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one: can participate in a variety of chemical reactions:

  • Oxidation: : Can potentially oxidize the furan or thiadiazole rings under suitable conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound can undergo reduction, especially at the carbonyl group, converting it into alcohols.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions of the heterocyclic rings, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Polar aprotic solvents such as DMSO, DMF.

  • Catalysts: : Palladium, platinum, or copper-based catalysts for coupling reactions.

Major Products Formed

The major products formed during these reactions depend on the specific reagents and conditions employed. Oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound's properties and applications.

Scientific Research Applications

1-{4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one: has diverse applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying heterocyclic chemistry.

  • Biology: : Researchers explore its potential as a biological probe or a pharmacophore in drug discovery. It may exhibit activity against certain enzymes or receptors, making it a candidate for therapeutic development.

  • Industry: : It can be used in materials science for developing novel polymers or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one exerts its effects depends on its target application:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or other biomolecules, altering their activity.

  • Pathways Involved: : The compound might influence signaling pathways, metabolic processes, or gene expression patterns, leading to its observed effects.

Comparison with Similar Compounds

When compared to other compounds with similar structures, 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one stands out due to its unique combination of rings and functional groups. Similar compounds include:

  • 1-{4-[5-(thiophene-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one: : Replaces the furan ring with thiophene, which may alter its electronic properties and reactivity.

  • 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-imidazol-1-yl)ethan-1-one: : Substitutes the pyrazole ring with imidazole, potentially impacting its biological activity.

In essence, this compound is a fascinating compound with a rich tapestry of scientific applications. Its study can lead to significant advancements in various fields, showcasing the incredible potential of complex organic molecules.

Properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-14(11-21-7-2-6-17-21)20-8-4-12(5-9-20)15-18-19-16(24-15)13-3-1-10-23-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUNAEQDLUDZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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